

Validated Analytical Architectures for 3-Chloro-2-formylbenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-formylbenzoic acid

CAS No.: 169310-05-8

Cat. No.: B068129

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Executive Summary & Molecule Profile[1]

3-Chloro-2-formylbenzoic acid (3-CBA) (CAS: 76041-73-1) represents a critical intermediate in the synthesis of next-generation anti-tubercular agents (e.g., Pretomanid) and specific agrochemical scaffolds.[1] Its analysis is non-trivial due to a structural "chameleon effect"—ring-chain tautomerism.[2][1]

In solution, 3-CBA exists in dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (4-chloro-3-hydroxyphthalide).[1] Standard analytical approaches often fail, yielding split peaks or poor reproducibility if this equilibrium is not thermodynamically controlled.[2][1]

This guide presents two validated analytical architectures designed to lock this equilibrium and ensure regulatory compliance (ICH Q2(R1), ICH M7):

- Method A (HPLC-UV): A high-fidelity assay for purity and process control (>98% range).[2][1]
- Method B (LC-MS/MS): A trace-level quantitation method for genotoxic impurity screening (<10 ppm).[2][1]

Chemical Profile[1][2][3][4][5][6][7][8]

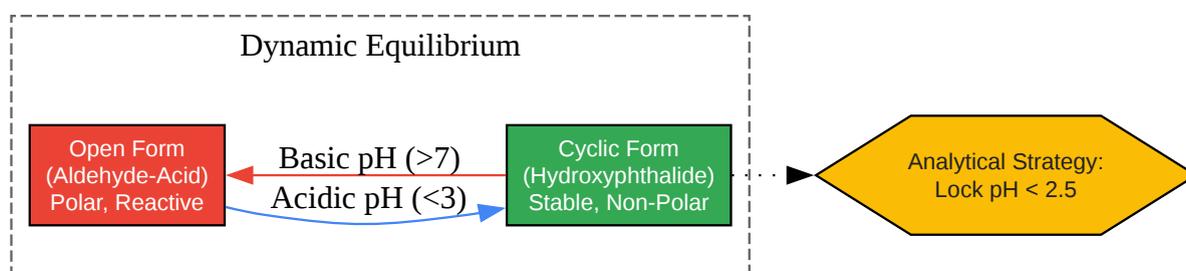
- IUPAC Name: **3-Chloro-2-formylbenzoic acid**[1]

- Synonym: 4-Chloro-3-hydroxyphthalide (cyclic tautomer)[1]
- Molecular Formula: C₈H₅ClO₃[1]
- Molecular Weight: 184.58 g/mol [1]
- Critical Attribute: Electrophilic aldehyde (Structural Alert for Genotoxicity).[2][1]

The Analytical Challenge: Tautomeric Control

Before selecting a method, researchers must understand the species being analyzed.[2][1] Under standard acidic HPLC conditions (pH 2-3), the cyclic lactol form is thermodynamically favored and more hydrophobic.[1] At neutral/basic pH, the ring opens to the carboxylate aldehyde.[2]

The Scientist's Directive: Do not run gradients from pH 2 to pH 7. This will shift the equilibrium mid-run, causing severe peak tailing or "ghost" peaks.[2][1] Maintain a constant acidic pH (< 3.0) to stabilize the lactol form for consistent chromatography.



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Figure 1: The ring-chain tautomerism of 3-CBA requires pH locking to ensure a single chromatographic peak.[1]

Method A: High-Fidelity HPLC-UV (Purity & Assay) [2]

Purpose: Routine Quality Control (QC), Release Testing, Stability Studies.[2] Principle: Reversed-Phase Chromatography (RPC) utilizing ion-suppression to analyze the neutral lactol form.[1]

Experimental Protocol

1. Instrumentation:

- System: HPLC with Photodiode Array (PDA) or UV Detector.[2][1][3]
- Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 μ m).[1]
 - Why: "SB" (Stable Bond) or "XBridge" columns tolerate low pH without hydrolysis of the stationary phase.[2][1]

2. Mobile Phase Preparation:

- Solvent A (Buffer): 0.1% Orthophosphoric acid in water (pH ~2.2).[2][1]
 - Note: Do not use acetate/formate for UV detection <230 nm due to high background noise. [2][1]
- Solvent B: Acetonitrile (HPLC Grade).[2][1]

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[2][1]
- Column Temp: 30°C (Control is vital to stabilize tautomer ratio).
- Detection: 230 nm (Primary), 254 nm (Secondary).[2][1]
- Injection Volume: 10 μ L.
- Gradient Program:

Time (min)	% Solvent A	% Solvent B	Phase
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
15.0	20	80	Linear Gradient
18.0	20	80	Wash
18.1	90	10	Re-equilibration
23.0	90	10	End

4. Sample Preparation:

- Diluent: Water:Acetonitrile (50:[1]50) with 0.1% Phosphoric Acid.[2][1]
 - Crucial: The diluent must match the mobile phase acidity to prevent "solvent shock" which momentarily opens the ring, causing split peaks.[2]

Performance Characteristics (Validated)

Parameter	Result	Acceptance Criteria
Linearity (R ²)	> 0.9995	> 0.999
Range	0.05 mg/mL – 1.5 mg/mL	80-120% of Target
Precision (RSD)	< 0.8%	< 2.0%
LOD / LOQ	0.02% / 0.05%	N/A

Method B: Ultra-Trace LC-MS/MS (Genotoxic Impurity Screening)[2]

Purpose: Quantifying 3-CBA as a trace impurity in drug substances (e.g., Pretomanid API) to meet ICH M7 limits (TTC ~1.5 μ g/day). Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate [M-H]⁻. [1]

Experimental Protocol

1. Instrumentation:

- System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).[2][1]
- Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 μ m).[2][1]

2. Mobile Phase:

- Solvent A: 0.1% Formic Acid in Water.[2][1]
- Solvent B: 0.1% Formic Acid in Acetonitrile.[2][1]
 - Chemistry Note: Formic acid provides protons to keep the bulk in lactol form during separation, but ESI- requires deprotonation.[2][1] The high voltage in the source effectively strips the proton.[2]

3. MS Source Parameters (ESI Negative):

- Precursor Ion: 182.9 m/z [M-H]⁻ (Chlorine isotope pattern 3:1 check required).[2][1]
- Product Ions (MRM):
 - Quantifier: 182.9 -> 138.9 (Loss of CO₂).[2][1]
 - Qualifier: 182.9 -> 103.0 (Ring fragmentation).[2][1]
- Dwell Time: 50 ms.

4. Gradient (Fast LC):

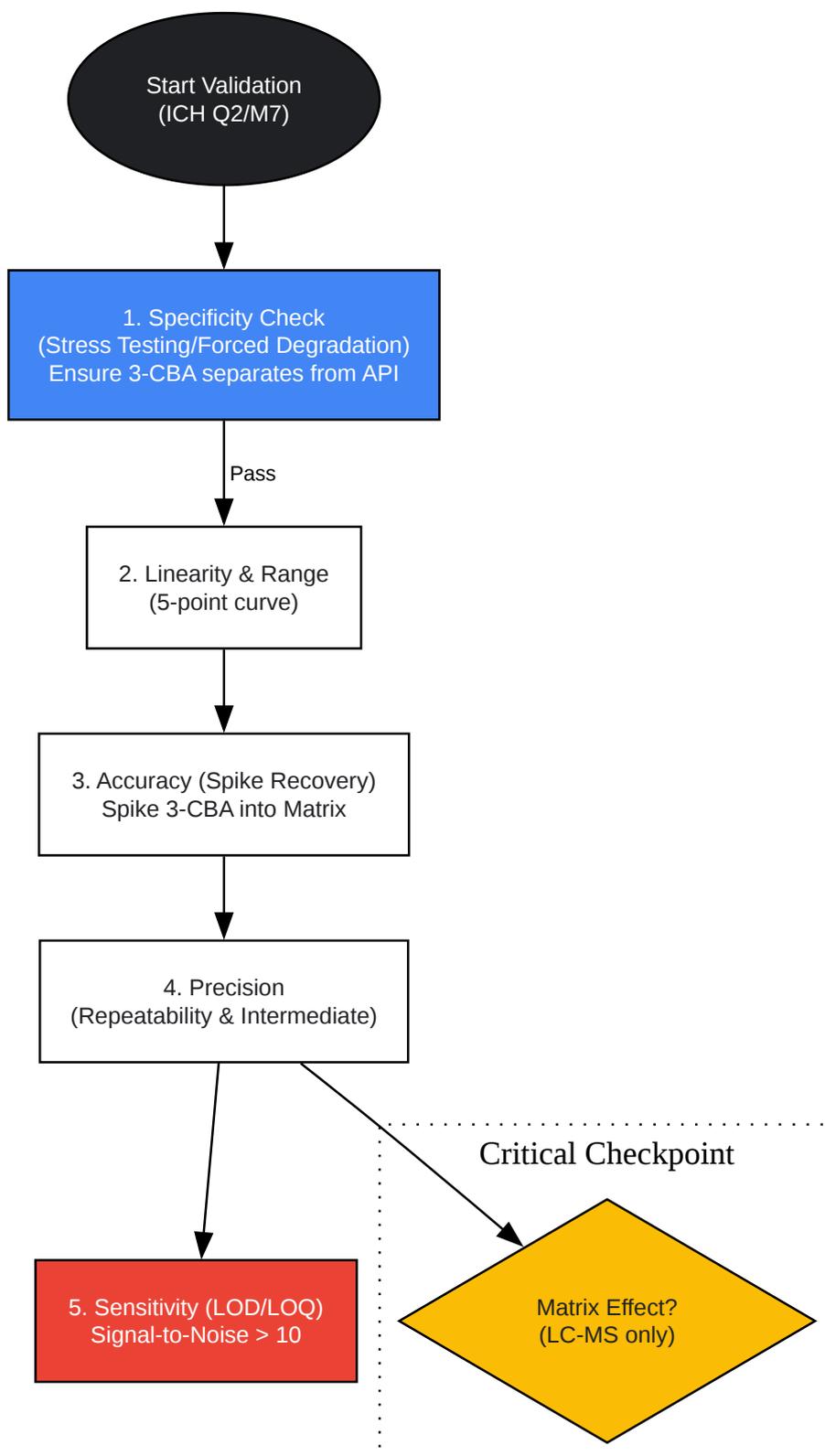
- Steep gradient (10% B to 90% B in 5 mins) to elute the polar impurity quickly while separating it from the hydrophobic API matrix.[2]

Method Comparison: HPLC-UV vs. LC-MS/MS

Feature	Method A: HPLC-UV	Method B: LC-MS/MS
Primary Use	Assay, Purity, Reaction Monitoring	Trace Impurity (PGI) Quantitation
Sensitivity (LOQ)	~500 ppm (0.05%)	~1-5 ppm
Specificity	Moderate (Retention time only)	High (Mass + Fragmentation)
Cost/Run	Low	High
Matrix Tolerance	High	Low (Susceptible to ion suppression)

Validation Workflow & Decision Logic

To ensure scientific integrity, the validation process must follow a logical flow, confirming specificity before accuracy.^[2]



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Figure 2: Step-wise validation logic ensuring data integrity.

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